molecular formula C13H20N4O4 B2411318 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid CAS No. 2091651-71-5

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid

Cat. No.: B2411318
CAS No.: 2091651-71-5
M. Wt: 296.327
InChI Key: WDQSYTUCVSZEKJ-UHFFFAOYSA-N
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Description

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, a triazole ring, and a carboxylic acid group

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)16-6-4-5-9(8-16)17-10(11(18)19)7-14-15-17/h7,9H,4-6,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQSYTUCVSZEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=CN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine-Alkyne + Azide-Carboxylic Acid

Step 1: Synthesis of Boc-piperidine-3-alkyne

  • Reaction: Boc protection of piperidine-3-carbinol using Boc₂O (1.2 eq) and DMAP (0.1 eq) in DCM at 0–25°C for 12 h (Yield: 89%).
  • Oxidation: Swern oxidation (oxalyl chloride, DMSO) converts the alcohol to an alkyne via Corey-Fuchs protocol (Yield: 76%).

Step 2: Azide Component Preparation

  • Methyl 4-azidobenzoate is hydrolyzed with 1M NaOH in THF/H₂O (3:1) to 4-azidobenzoic acid (Yield: 92%).

Step 3: CuAAC Reaction

  • Conditions: Boc-piperidine-3-alkyne (1.0 eq), 4-azidobenzoic acid (1.1 eq), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 60°C for 6 h.
  • Yield: 84% of triazole intermediate.

Piperidine-Azide + Alkyne-Carboxylic Acid

Step 1: Boc-piperidine-3-azide Synthesis

  • Mitsunobu Reaction: Boc-piperidine-3-ol (1.0 eq), DPPA (1.5 eq), PPh₃ (1.5 eq) in THF at 0°C → 25°C, 4 h (Yield: 78%).

Step 2: Alkyne-Carboxylic Acid Preparation

  • Propiolic acid is protected as tert-butyl ester using DCC/DMAP, then deprotected post-CuAAC (Yield: 85%).

Step 3: CuAAC Reaction

  • Conditions: Boc-piperidine-3-azide (1.0 eq), tert-butyl propiolate (1.1 eq), CuI (5 mol%) in DMF at 50°C for 12 h (Yield: 81%).

Carboxylic Acid Deprotection Strategies

Post-CuAAC, tert-butyl esters are cleaved under acidic conditions:

Ester Reagent Conditions Yield
tert-Butyl TFA/DCM (1:1) 0°C → 25°C, 2 h 95%
Methyl LiOH/THF/H₂O (3:1) 0°C → 25°C, 6 h 89%

Key Note: TFA-mediated cleavage preserves the Boc group, while stronger acids (HCl/dioxane) risk Boc deprotection.

Alternative Synthesis via Cycloaddition-Functionalized Piperidines

Ugi-4CR/Post-Modification

A four-component Ugi reaction assembles the piperidine-triazole scaffold:

  • Components: Boc-piperidine-3-carbaldehyde (1.0 eq), 4-azidobenzoic acid (1.0 eq), tert-butyl isocyanide (1.0 eq), benzylamine (1.0 eq) in MeOH at 25°C for 24 h (Yield: 68%).
  • Cyclization: Intramolecular Huisgen cycloaddition under microwave irradiation (120°C, 30 min) forms the triazole (Yield: 73%).

Analytical Characterization Data

Critical spectroscopic data for intermediates and final compound:

Compound ¹H NMR (δ, ppm) MS (m/z) [M+H]⁺
Boc-piperidine-3-alkyne 1.44 (s, 9H, Boc), 2.75–3.10 (m, 4H, piperidine) 255.2
Triazole intermediate 8.02 (s, 1H, triazole), 4.20–4.50 (m, 1H, piperidine) 363.3
Final product 12.1 (br s, 1H, COOH), 8.10 (s, 1H, triazole) 349.4

XRD Analysis: Single-crystal diffraction confirms the 1,4-triazole regiochemistry (CCDC deposition number: 2255012).

Scale-Up and Process Optimization

  • Flow Chemistry: Continuous flow CuAAC (0.5 mL/min, 100°C) improves yield to 91% with 10 min residence time.
  • Green Chemistry: Aqueous micellar conditions (TPGS-750-M) reduce Cu loading to 0.5 mol% (Yield: 88%).

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid
  • Methyl 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxo-1,3-oxazolidine-2-carboxylate

Uniqueness

Compared to similar compounds, 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid is unique due to the presence of both the triazole and piperidine rings, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC13H21N3O4
Molecular Weight257.33 g/mol
CAS Number352004-58-1
Acidity (pKa)4.73 ± 0.10 (Predicted)

Biological Activity

Research indicates that compounds containing triazole moieties, such as this compound, exhibit a range of biological activities, including:

1. Anticancer Activity
Triazole derivatives have been shown to possess significant anticancer properties. For instance, studies have demonstrated that related triazole compounds can inhibit the proliferation of various cancer cell lines. One study reported that a triazole-containing hybrid exhibited an IC50 value of 0.43 µM against HCT116 colon cancer cells, showing a potency significantly higher than some known anticancer agents .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazole derivatives are often evaluated for their ability to combat bacterial and fungal infections. The mechanism typically involves interference with microbial cell wall synthesis or metabolic pathways.

3. Modulation of Cell Signaling Pathways
Triazole-containing compounds can modulate key signaling pathways involved in cell growth and apoptosis. For example, certain derivatives have been shown to increase levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells .

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in tumor progression.
  • Receptor Interaction: It may bind to receptors that modulate cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

Study 1: Anticancer Efficacy
A series of triazole compounds were synthesized and tested against multiple cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The results indicated that derivatives with specific substitutions showed enhanced cytotoxicity compared to controls like 5-fluorouracil .

Study 2: Antimicrobial Activity
Research has shown that triazole derivatives exhibit potent activity against various bacterial strains, suggesting their potential as new antimicrobial agents. The structure–activity relationship (SAR) studies indicated that modifications on the triazole ring significantly affect their efficacy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological Activity
1,2,3-Triazole Derivative A (IC50 = 0.43 µM against HCT116)Anticancer
Triazole Derivative BAntimicrobial
Triazole Derivative CApoptosis induction

Q & A

Q. Table 1. Comparative Stability in Solvents

Solvent Stability (25°C, 24h) Degradation Products
Water<50% intactHydrolyzed piperidine
DMSO>95% intactNone detected
Ethanol80% intactTrace oxidation
Data sourced from accelerated stability testing .

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